![molecular formula C8H9IMgO2S B14471389 Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1) CAS No. 65851-06-1](/img/structure/B14471389.png)
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1) is a complex organometallic compound It combines magnesium iodide, a salt of magnesium and hydrogen iodide, with [4-(methanesulfonyl)phenyl]methanide, an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium iodide can be synthesized through the reaction of magnesium oxide, magnesium hydroxide, or magnesium carbonate with hydroiodic acid: [ \text{MgO} + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + 2 \text{HI} \rightarrow \text{MgI}_2 + 2 \text{H}_2\text{O} ] [ \text{MgCO}_3 + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
To obtain anhydrous magnesium iodide, powdered elemental iodine and magnesium metal can be mixed in a strictly anhydrous atmosphere, using dry-diethyl ether as a solvent .
Chemical Reactions Analysis
Types of Reactions
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include hydroiodic acid, elemental iodine, and magnesium metal. The reactions typically require anhydrous conditions and specific solvents like dry-diethyl ether .
Major Products
The major products formed from these reactions include magnesium oxide, iodine, and various organic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in the Baylis-Hillman reaction to produce vinyl compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical research.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which magnesium iodide [4-(methanesulfonyl)phenyl]methanide exerts its effects involves its ability to participate in nucleophilic substitution reactions. The magnesium ion acts as a Lewis acid, facilitating the reaction by stabilizing the transition state and increasing the electrophilicity of the carbon center .
Comparison with Similar Compounds
Similar Compounds
- Magnesium fluoride
- Magnesium bromide
- Magnesium chloride
- Beryllium iodide
- Calcium iodide
- Strontium iodide
- Barium iodide
Uniqueness
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide is unique due to its combination of inorganic and organic components, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research contexts .
Properties
CAS No. |
65851-06-1 |
|---|---|
Molecular Formula |
C8H9IMgO2S |
Molecular Weight |
320.43 g/mol |
InChI |
InChI=1S/C8H9O2S.HI.Mg/c1-7-3-5-8(6-4-7)11(2,9)10;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
WVCURLIPBCATMA-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[CH2-].[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


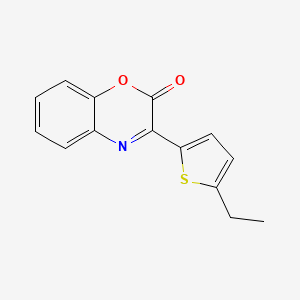
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
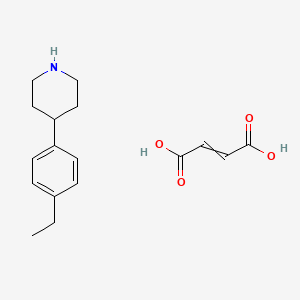
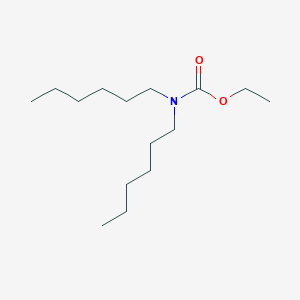
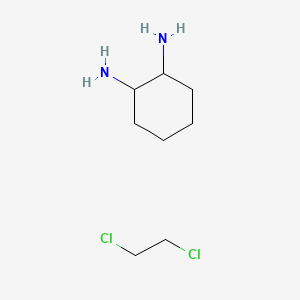

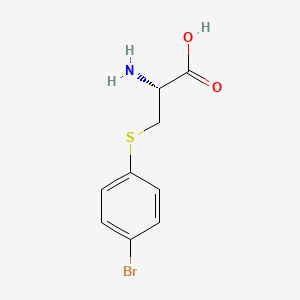

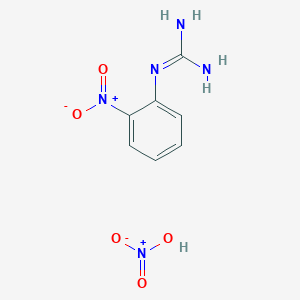
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
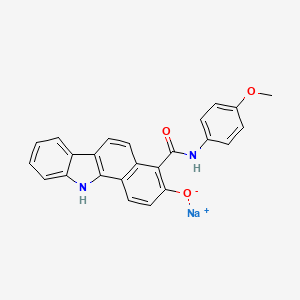
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
